molecular formula C13H16N4O3S B7067219 N-[2-(N,S-dimethylsulfonimidoyl)ethyl]-5-nitroquinolin-6-amine

N-[2-(N,S-dimethylsulfonimidoyl)ethyl]-5-nitroquinolin-6-amine

Cat. No.: B7067219
M. Wt: 308.36 g/mol
InChI Key: BPFBKXWUALVVJD-UHFFFAOYSA-N
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Description

N-[2-(N,S-dimethylsulfonimidoyl)ethyl]-5-nitroquinolin-6-amine is a complex organic compound that belongs to the class of quinoline derivatives

Properties

IUPAC Name

N-[2-(N,S-dimethylsulfonimidoyl)ethyl]-5-nitroquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-14-21(2,20)9-8-16-12-6-5-11-10(4-3-7-15-11)13(12)17(18)19/h3-7,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFBKXWUALVVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S(=O)(C)CCNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(N,S-dimethylsulfonimidoyl)ethyl]-5-nitroquinolin-6-amine involves multiple steps, starting with the preparation of the sulfonimidoyl intermediate. The sulfonimidoyl group can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . The intermediate is then reacted with an appropriate quinoline derivative under controlled conditions to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-[2-(N,S-dimethylsulfonimidoyl)ethyl]-5-nitroquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(N,S-dimethylsulfonimidoyl)ethyl]-5-nitroquinolin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(N,S-dimethylsulfonimidoyl)ethyl]-5-nitroquinolin-6-amine involves its interaction with specific molecular targets and pathways. The sulfonimidoyl group can act as a chiral template in asymmetric syntheses, while the nitroquinoline moiety can interact with biological macromolecules, potentially inhibiting key enzymes or disrupting cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(N,S-dimethylsulfonimidoyl)ethyl]-5-nitroquinolin-6-amine can be compared with other sulfonimidate and quinoline derivatives:

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